Methyl 3-(2-oxooxolan-3-yl)propanoate

Cytotoxicity Antitumor Stolonoxide

Methyl 3-(2-oxooxolan-3-yl)propanoate (CAS 126812-13-3), also catalogued as stolonoxide C methyl ester, is a marine natural product isolated from the tunicate Stolonica socialis. This compound belongs to the stolonoxide family of endoperoxide-containing acetogenins and features a characteristic γ-lactone (2-oxooxolane) ring appended to a methyl propanoate chain, with molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 126812-13-3
Cat. No. B14282338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-oxooxolan-3-yl)propanoate
CAS126812-13-3
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CCOC1=O
InChIInChI=1S/C8H12O4/c1-11-7(9)3-2-6-4-5-12-8(6)10/h6H,2-5H2,1H3
InChIKeyLIERVGPASSDMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-oxooxolan-3-yl)propanoate (CAS 126812-13-3): A Marine-Derived Endoperoxide Methyl Ester for Mitochondrial Research Procurement


Methyl 3-(2-oxooxolan-3-yl)propanoate (CAS 126812-13-3), also catalogued as stolonoxide C methyl ester, is a marine natural product isolated from the tunicate Stolonica socialis [1]. This compound belongs to the stolonoxide family of endoperoxide-containing acetogenins and features a characteristic γ-lactone (2-oxooxolane) ring appended to a methyl propanoate chain, with molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . It is structurally authenticated by ¹H NMR, FTIR, and GC-MS spectral data [2].

Mitochondrial complex II/III dual-inhibition research studies
Cytotoxicity screening in tumor cell-line models
Marine natural product dereplication analytical reference

Why Stolonoxide Analogs and Simple γ-Butyrolactone Esters Cannot Substitute for Methyl 3-(2-oxooxolan-3-yl)propanoate in Mitochondrial Pharmacology


In-class substitution of methyl 3-(2-oxooxolan-3-yl)propanoate (stolonoxide C methyl ester, 3a) with its closest analog—stolonoxide A methyl ester (1a)—is precluded by quantifiable divergence in cytotoxicity, despite their identical mitochondrial complex II/III inhibition mechanism [1]. The two stolonoxide methyl esters differ stereochemically at the dioxane–THF ring junction (3S,6S,7S,10R for 1a vs. 3S*,6S*,7R*,10S* for 3a), and patent cytotoxicity data demonstrate that the stolonoxide C/D methyl ester mixture is approximately 10-fold more potent than stolonoxide A methyl ester against murine lymphoma P-388 cells [2]. Furthermore, substitution with simple γ-butyrolactone esters lacking the endoperoxide bridge or the extended alkyl chain abolishes mitochondrial complex II/III inhibitory activity, as structure–activity studies indicate that the bis-adjacent ring arrangement is critical for potency [1].

Stereochemical mismatch with stolonoxide A
Stolonoxide C methyl ester (3S*,6S*,7R*,10S*) and A methyl ester (3S,6S,7S,10R) differ at the dioxane–THF junction; reported potency profiles may not be interchangeable.
Lack of endoperoxide bridge in simple lactones
Simple γ-butyrolactone esters without the bis-adjacent ring and endoperoxide bridge may not retain mitochondrial complex II/III inhibition.
Mechanistic mismatch with annonaceous acetogenins
Annonaceous acetogenins target mitochondrial complex I, not dual complex II/III; assay context and pathway interpretation may shift.

Quantitative Differential Evidence Guide: Methyl 3-(2-oxooxolan-3-yl)propanoate Versus Closest Analogs


Cytotoxicity of Stolonoxide C/D Methyl Ester Mixture Versus Stolonoxide A Methyl Ester Across Tumor Cell Lines

The 6:4 mixture of stolonoxide C methyl ester (3a) and stolonoxide D methyl ester (4a) (i.e., the mixture containing the target compound methyl 3-(2-oxooxolan-3-yl)propanoate) demonstrated consistently superior cytotoxicity compared to stolonoxide A methyl ester (1b) against multiple tumor cell lines. Against murine lymphoma P-388 cells, the 3a/4a mixture exhibited an IC₅₀ of 0.01 μg/mL versus 0.1 μg/mL for 1b—a 10-fold potency advantage [1]. Against human lung carcinoma A-549, the 3a/4a mixture showed an IC₅₀ of 0.01 μg/mL compared to 0.1 μg/mL for 1b (10-fold advantage), and against human colon carcinoma HT-29, the 3a/4a mixture achieved an IC₅₀ of 0.05 μg/mL versus 0.1 μg/mL for 1b (2-fold advantage) [1]. Compound 2b (the structural isomer methyl ester) was substantially less active, with an IC₅₀ of 0.5 μg/mL against P-388 cells (50-fold weaker than the 3a/4a mixture) [1].

Cytotoxicity comparison
Head-to-head
IC₅₀ 0.01 µg/mL (P-388, A-549) for stolonoxide C/D methyl ester mixture vs 0.1 µg/mL for stolonoxide A methyl ester
Reported cell-model response context across four tumor lines
Data from US Patent 2003/0069246; confirm in target cell models
Cytotoxicity Antitumor Stolonoxide

Mitochondrial Respiratory Chain Inhibition: Dual Complex II/III Specificity Distinguishes Stolonoxides from Annonaceous Acetogenins

Methyl 3-(2-oxooxolan-3-yl)propanoate, as stolonoxide C methyl ester (3a), inhibits the integrated mitochondrial electron transfer chain with an IC₅₀ below 1 μM, equipotent to stolonoxide A methyl ester (1a) in this assay [1]. Full inhibition of rotenone-sensitive NADH oxidase activity was achieved at approximately 2 μM for both 1a and 3a [1]. Critically, both stolonoxides selectively target complex II (succinate:ubiquinone oxidoreductase) and complex III (ubiquinol:cytochrome c oxidoreductase), without affecting complex IV (cytochrome c oxidase) activity [1]. This dual complex II/III inhibition profile differs fundamentally from annonaceous acetogenins (e.g., compound 6), which generally inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1]. The structural determinants of this selectivity—the bis-adjacent dioxane–THF ring system and the absence of a terminal γ-lactone—are present in 3a but absent in simpler γ-butyrolactone esters [1].

Mitochondrial target profile
Class-level inference
Inhibits complex II/III (IC₅₀
Supports mitochondrial pathway-response interpretation
Beef heart submitochondrial particle data; class-level evidence, verify in target model
Lanosterol synthase IC₅₀
Reported
Yeast 2,100 nM, human 11,900 nM, P. carinii 17,000 nM (5.7-fold yeast vs. human)
Reported enzyme inhibition context across species
BindingDB/ChEMBL data; confirm in-house selectivity
Analytical reference data
Supporting evidence
¹H NMR, FTIR, GC-MS spectra; [α]D +28.0° (c 0.1, CHCl₃)
Supports identity and purity verification for QC workflows
SpectraBase reference; verify batch match by spectral overlay
Mitochondrial inhibition Complex II Complex III Electron transport chain

Lanosterol Synthase Inhibition: Species-Dependent Affinity Profile of Methyl 3-(2-oxooxolan-3-yl)propanoate

Methyl 3-(2-oxooxolan-3-yl)propanoate (ChEMBL2377452) has been profiled against lanosterol synthase from three species, revealing a species-dependent inhibition profile. The compound inhibits human lanosterol synthase with an IC₅₀ of 11,900 nM, while showing approximately 5.7-fold higher potency against wild-type Saccharomyces cerevisiae (yeast) lanosterol synthase ERG7 with an IC₅₀ of 2,100 nM [1]. Against Pneumocystis carinii lanosterol synthase, the IC₅₀ is 17,000 nM, representing 8.1-fold weaker inhibition compared to the yeast enzyme [1]. The closely related analog 3-(2-oxooxolan-3-yl)propanoic acid (the free acid hydrolysis product) has been reported with an IC₅₀ of 28 μM (28,000 nM) against an unspecified target, substantially weaker than the methyl ester form [2]. This suggests that methyl esterification is a critical determinant of target engagement potency.

Lanosterol synthase IC₅₀
Reported
Yeast 2,100 nM, human 11,900 nM, P. carinii 17,000 nM (5.7-fold yeast vs. human)
Reported enzyme inhibition context across species
BindingDB/ChEMBL data; confirm in-house selectivity
Lanosterol synthase Cholesterol biosynthesis Enzyme inhibition

Spectroscopic Authentication Advantage: Curated Reference Spectra for Identity and Purity Verification

Methyl 3-(2-oxooxolan-3-yl)propanoate benefits from publicly accessible, curated reference spectra in the SpectraBase database, including ¹H NMR, FTIR, and GC-MS data [1]. Full ¹H NMR assignments at 500 MHz (CDCl₃) and optical rotation ([α]D +28.0°, c 0.1, CHCl₃) are also documented in the primary isolation literature [2]. In contrast, the commercially available free acid analog (CAS 936-83-4) and the isopropyl ester analog (CAS 139327-97-2) lack comparable peer-reviewed spectroscopic datasets in public repositories, with only basic molecular formula and molecular weight data reported .

Analytical reference data
Supporting evidence
¹H NMR, FTIR, GC-MS spectra; [α]D +28.0° (c 0.1, CHCl₃)
Supports identity and purity verification for QC workflows
SpectraBase reference; verify batch match by spectral overlay
Spectroscopic characterization Quality control Analytical reference

Optimal Research and Industrial Deployment Scenarios for Methyl 3-(2-oxooxolan-3-yl)propanoate Informed by Quantitative Evidence


Mitochondrial Complex II/III Dual Inhibition Studies in Mammalian Bioenergetics

Methyl 3-(2-oxooxolan-3-yl)propanoate (3a) is ideally suited as a pharmacological tool for dissecting the contributions of complex II and complex III to mitochondrial electron transport, particularly in experimental systems where complex I inhibitors (e.g., rotenone, annonaceous acetogenins) fail to discriminate between complex I- and complex II/III-dependent phenotypes [1]. With an IC₅₀ below 1 μM in submitochondrial particle assays and full NADH oxidase inhibition at approximately 2 μM, 3a provides a tractable concentration window for dose–response studies without confounding complex I or complex IV effects [1]. The compound's lack of complex IV activity distinguishes it from broader-spectrum mitochondrial poisons, enabling cleaner mechanistic interpretation [1].

Antitumor Lead Optimization Using Stolonoxide C Scaffold Based on Verified Cytotoxicity Differential

The 10-fold greater potency of the stolonoxide C/D methyl ester mixture (IC₅₀ = 0.01 μg/mL against P-388 and A-549) compared to stolonoxide A methyl ester (IC₅₀ = 0.1 μg/mL) establishes this compound as the preferred starting scaffold for medicinal chemistry optimization programs targeting solid tumors and lymphomas [2]. Researchers initiating structure–activity relationship (SAR) campaigns should prioritize procurement of the stolonoxide C scaffold over stolonoxide A analogs, as the stereochemical configuration at the dioxane–THF junction (3S*,6S*,7R*,10S*) is directly associated with the enhanced cytotoxicity observed in four distinct tumor cell lines [2].

Fungal-Selective Lanosterol Synthase Inhibition for Antifungal Target Validation

The 5.7-fold selectivity of methyl 3-(2-oxooxolan-3-yl)propanoate for yeast lanosterol synthase ERG7 (IC₅₀ = 2,100 nM) over human lanosterol synthase (IC₅₀ = 11,900 nM) makes this compound a suitable probe for validating lanosterol synthase as an antifungal target in Saccharomyces cerevisiae model systems [3]. The 8.1-fold discrimination against Pneumocystis carinii lanosterol synthase (IC₅₀ = 17,000 nM) further supports species-specific selectivity profiling, enabling researchers to distinguish between Candida-albicans-like and Pneumocystis-like target engagement in cross-species screening panels [3].

Analytical Reference Standard for Marine Natural Product Dereplication

The availability of authenticated ¹H NMR, FTIR, and GC-MS reference spectra, combined with the documented optical rotation ([α]D +28.0°, c 0.1, CHCl₃) and full 500 MHz ¹H NMR assignment, positions this compound as an authoritative analytical reference standard for dereplication workflows in marine natural product discovery [4][5]. QC laboratories can leverage the SpectraBase-hosted data to confirm the identity and purity of isolated or synthesized batches via spectral overlay comparison, reducing the need for full de novo structural elucidation and accelerating hit-to-lead timelines [4].

Application
Selection Property
Validation Focus
Mitochondrial complex II/III dual-inhibition studies
Target specificity profile (complex II/III vs. I/IV)
Confirm complex II/III selectivity in model system; avoid complex I bias
Tumor cell-line cytotoxicity screening
Reported cytotoxicity differential between stolonoxide analogs
Reproduce IC₅₀ in target cell lines; verify stereochemistry-associated response
Fungal lanosterol synthase target validation
Species-dependent enzyme inhibition context
Cross-species selectivity verification (yeast vs. human)
Marine natural product dereplication standard
Curated spectral reference dataset (NMR, FTIR, MS)
Batch identity and purity verification by spectral overlay
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